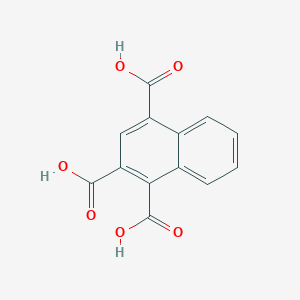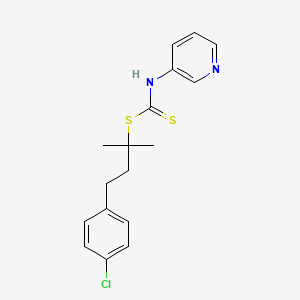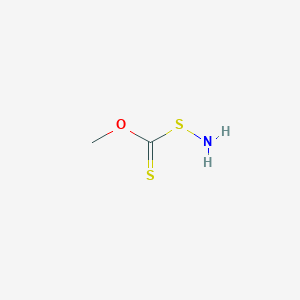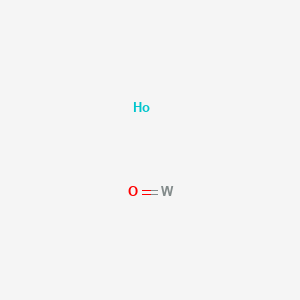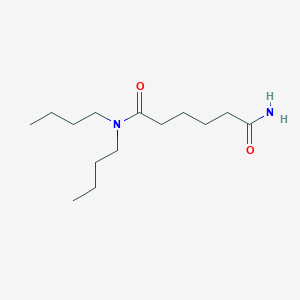
N~1~,N~1~-Dibutylhexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dibutylhexanediamide is an organic compound with the molecular formula C14H30N2O2 It is a diamide derivative of hexanediamine, where the nitrogen atoms are substituted with butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Dibutylhexanediamide can be synthesized through the reaction of hexanediamine with butyl isocyanate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dibutylhexanediamide may involve a continuous flow process where hexanediamine and butyl isocyanate are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dibutylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Hexanedioic acid and butanoic acid.
Reduction: Hexanediamine and butylamine.
Substitution: Various N-alkylated hexanediamides.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dibutylhexanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dibutylhexanediamide involves its ability to form hydrogen bonds and interact with various molecular targets. The butyl groups provide hydrophobic interactions, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the stability and reactivity of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A diamine with two methyl groups attached to the nitrogen atoms.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A diamine with four methyl groups attached to the nitrogen atoms.
N-(1-Naphthyl)ethylenediamine: A diamine with a naphthyl group attached to one of the nitrogen atoms.
Uniqueness
N~1~,N~1~-Dibutylhexanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and influences its reactivity compared to other diamides. This makes it particularly useful in applications where hydrophobic interactions are crucial.
Eigenschaften
CAS-Nummer |
31353-33-0 |
|---|---|
Molekularformel |
C14H28N2O2 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
N',N'-dibutylhexanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-11-16(12-6-4-2)14(18)10-8-7-9-13(15)17/h3-12H2,1-2H3,(H2,15,17) |
InChI-Schlüssel |
HMWWMACAEMVFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


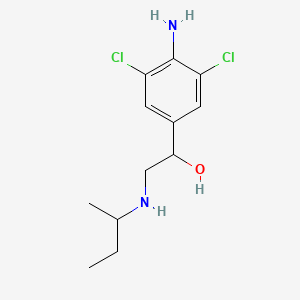
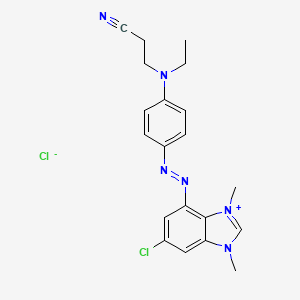
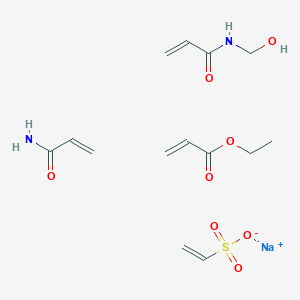
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

